(2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, also known as EFAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFAM is a member of the azetidine family of compounds and has been studied extensively for its unique properties and potential uses.
Scientific Research Applications
Synthesis of Azetidinone Derivatives
- Azetidinones, including compounds structurally related to the given chemical, have been synthesized for their significant biological and pharmacological potencies. The design of these compounds often incorporates sulfonamide rings, highlighting their importance in medicinal chemistry. For instance, the synthesis of substituted azetidinones derived from the dimer of Apremilast showcases the ongoing interest in exploiting the azetidinone scaffold for developing new therapeutic agents (Jagannadham et al., 2019).
Crystal Structure Analysis
- The structural analysis of substituted thiophenes, which share some functional group similarities with the target compound, provides insights into the diverse applications of these molecules in pharmaceuticals and material science. For example, the synthesis and crystal structure analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone have contributed to understanding the molecular foundations of its wide spectrum of biological activities (Nagaraju et al., 2018).
Biological Activities of Aryl Methanone Derivatives
- The development of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, has been explored for their herbicidal and insecticidal activities. This research area underscores the potential of chemically diverse azetidinone derivatives in agriculture and pest control, suggesting a broader applicability of compounds related to the query chemical (Wang et al., 2015).
Application in Fuel Cell Technology
- Research on novel sulfonated poly(ether ether ketone) compounds, which share functional similarities (sulfonyl groups) with the target molecule, has been directed towards their use in direct methanol fuel cell applications. These studies focus on the synthesis, modification, and evaluation of materials to enhance proton exchange membranes' efficiency and selectivity, indicating the potential utility of related sulfonyl-containing compounds in renewable energy technologies (Li et al., 2009).
Antiproliferative Agents
- The synthesis of new derivatives featuring substituted phenyl and ethyl groups, akin to the query compound, has been investigated for their antiproliferative activities. This research signifies the compound's relevance in developing novel therapeutic agents targeting cancer cell lines, highlighting its potential contribution to oncology (Pawar et al., 2018).
Mechanism of Action
While the exact mechanism of action for (2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
is not specified, similar compounds have been found to inhibit the serine hydrolase monoacylglycerol lipase (MAGL), leading to the potentiation of endocannabinoid signaling activity . This is an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation .
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c1-2-24-17-6-4-3-5-16(17)18(21)20-11-15(12-20)25(22,23)14-9-7-13(19)8-10-14/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRNINMHFTSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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